![molecular formula C13H9NO3 B114089 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 79359-44-7](/img/structure/B114089.png)
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, also known as lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. Lucanthone was originally developed as an anti-schistosomal drug, but its anti-cancer properties have been discovered more recently.
Mécanisme D'action
Lucanthone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can induce DNA damage and cell death in cancer cells. Lucanthone has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP).
Effets Biochimiques Et Physiologiques
Lucanthone has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Lucanthone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to have low bioavailability in vivo, which can limit its effectiveness as an anti-cancer agent.
Orientations Futures
There are several future directions for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione research. One direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in combination with other anti-cancer agents, such as chemotherapy drugs and radiation therapy. Another direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in the treatment of neurodegenerative diseases. Further research is also needed to investigate the mechanisms of action of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione and to identify potential biomarkers for predicting response to 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione treatment. Finally, the development of more efficient synthesis methods for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione could increase its availability for research and clinical use.
Méthodes De Synthèse
Lucanthone can be synthesized through a multi-step process involving the reaction of 4-hydroxyquinoline-2-carboxylic acid with various reagents. The final step involves the reaction of the resulting intermediate with 2-chloromethyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-5,6-dione. The yield of the synthesis method is around 30%.
Applications De Recherche Scientifique
Lucanthone has been extensively studied for its potential anti-cancer properties. Research has shown that 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy drugs. Lucanthone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
79359-44-7 |
|---|---|
Nom du produit |
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |
Formule moléculaire |
C13H9NO3 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
4-methyl-6H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C13H9NO3/c1-7-6-10(15)17-12-8-4-2-3-5-9(8)14-13(16)11(7)12/h2-6H,1H3,(H,14,16) |
Clé InChI |
FEXCPFKJRNXTEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32 |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



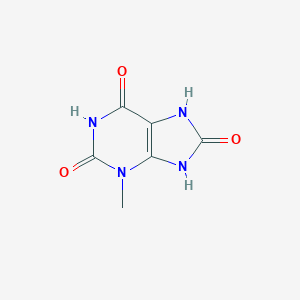
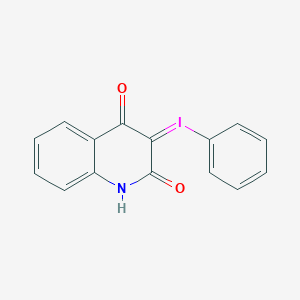
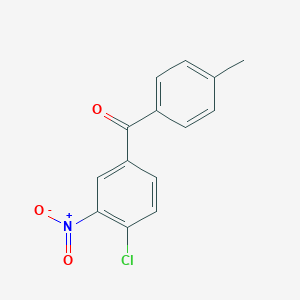
![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)
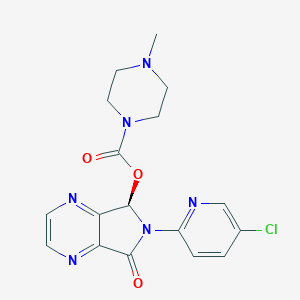



![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)
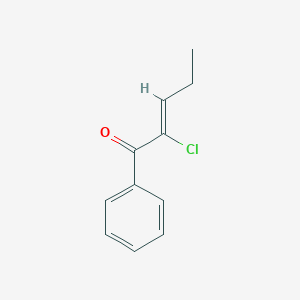

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)
